(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
(6-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a methyl group at position 6 and a methanamine moiety at position 5. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.5–2.0) and a molecular weight of approximately 190–220 g/mol, depending on substituents .
Properties
IUPAC Name |
(6-methyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRTRSPEFVOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
The formation of the imidazo[1,2-b]pyrazole core can be achieved through various cyclization reactions. For instance, a common approach involves the reaction of a pyrazole derivative with an appropriate reagent to form the imidazole ring.
Introduction of the Methyl Group
The introduction of a methyl group at the 6-position can be achieved through alkylation reactions. This step is critical for the structural integrity of the final compound.
Introduction of the Methanamine Group
The methanamine group can be introduced through amination reactions. This step typically involves the use of amines and formaldehyde in acidic conditions to form the desired methanamine derivative.
Specific Synthesis Route
A specific synthesis route for This compound might involve the following steps:
Step 1: Formation of the Imidazo[1,2-b]pyrazole Core
- React a pyrazole derivative with an appropriate reagent to form the imidazole ring.
- Conditions: High temperature, presence of a catalyst.
Step 2: Introduction of the Methyl Group
- Perform an alkylation reaction using a methylating agent.
- Conditions: Mild temperature, presence of a base.
Step 3: Introduction of the Methanamine Group
- React the methylated imidazo[1,2-b]pyrazole with formaldehyde and an amine in acidic conditions.
- Conditions: Room temperature, acidic medium.
Data and Findings
| Compound | Yield | Purity | Method |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole Core | 60% | High | Cyclization |
| Methylated Derivative | 70-80% | Good | Alkylation |
| Methanamine Derivative | 50-60% | Moderate | Amination |
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds, including (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, exhibit significant antimicrobial properties. In vitro studies have shown potent activity against various bacterial strains, with one study reporting IC50 values of 1.6 μM against MCF7 and 22.4 μM against MDA-MB-231 cell lines . This suggests a promising role in developing new antimicrobial agents.
Cancer Therapeutics
The compound has been investigated for its potential as a cancer therapeutic. Its derivatives have been found to act as TAK1 kinase inhibitors, which are relevant in the treatment of multiple myeloma and other malignancies. The lead compounds displayed nanomolar inhibitory activity, indicating strong potential for further development in oncology .
Immunological Research
Immunology studies have identified the potential of this compound derivatives in targeting immune-related diseases. The compound's ability to modulate kinase activity is particularly relevant for developing treatments for conditions such as autoimmune diseases and cancers .
Cardiovascular Research
Investigations into the cardioprotective effects of imidazole derivatives have highlighted their role in ischemia-reperfusion injury models. The unique structural properties of this compound may contribute to protective mechanisms in cardiac tissues during stress conditions .
Materials Science
The luminescent properties of imidazole derivatives have also been explored for applications in optoelectronic devices. The incorporation of this compound into materials could enhance their performance due to its unique electronic characteristics .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents include potassium permanganate and sodium borohydride for oxidation and reduction processes, respectively . Understanding the mechanism of action remains an area requiring further research; however, initial studies suggest interactions with various biological targets that warrant deeper investigation.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazofurin | Pyrazole ring | Antiviral properties |
| Celecoxib | Pyrazole ring | Anti-inflammatory |
| Metronidazole | Imidazole ring | Antimicrobial |
| Clotrimazole | Imidazole ring | Antifungal |
This table illustrates how this compound compares to other compounds with similar structural features but differing biological activities.
Mechanism of Action
The mechanism of action of (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-b]pyrazole scaffold allows for diverse substitutions, enabling systematic comparisons:
Biological Activity
The compound (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 933697-75-7
The structure of this compound includes a methyl group at the 6-position of the imidazo[1,2-b]pyrazole ring, which may influence its biological properties.
The biological mechanisms by which this compound exerts its effects are not fully elucidated but can be inferred from studies on similar compounds. Generally, imidazopyrazoles can:
- Inhibit Enzymes : Many compounds in this class act as enzyme inhibitors, affecting pathways related to cancer and inflammation.
- Modulate Receptor Activity : They may interact with various receptors in the body, leading to altered physiological responses.
- Exhibit Antioxidant Properties : Some derivatives have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, studies have demonstrated that imidazopyrazole derivatives can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound 7d | MDA-MB-231 (breast cancer) | 1.0 | Induces apoptosis and enhances caspase activity |
| Compound 10c | HepG2 (liver cancer) | 0.39 | Inhibits cell proliferation |
| Compound 36 | HCT116 (colon cancer) | 1.1 | Arrests cell cycle at SubG1/G1 phase |
These findings suggest that this compound could similarly influence cancer cell viability and apoptosis.
Anti-inflammatory Effects
Imidazopyrazoles are also recognized for their anti-inflammatory properties. The presence of specific functional groups can enhance their ability to modulate inflammatory pathways. For example:
- Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
In a recent study focusing on the biological evaluation of imidazopyrazole derivatives, several compounds were synthesized and tested for their effects on microtubule assembly. Notably:
- Compound 7d demonstrated a significant inhibition rate of microtubule assembly (40.76–52.03%) at concentrations around 20 µM.
This suggests potential applications in treating cancers where microtubule dynamics play a critical role.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 6-Methylimidazo[1,2-b]pyrazole | Structure | Anticancer properties |
| Cyclobutylmethylamine | Structure | Neuroprotective effects |
| 4-Methylimidazole | Structure | Antimicrobial activity |
The unique substitution pattern in this compound may enhance its selectivity and efficacy compared to these compounds.
Q & A
Q. How can retrosynthetic analysis streamline the synthesis of novel derivatives?
- Methodological Answer : Employ AI-driven tools (e.g., Pistachio/Bkms_metabolic databases) to identify one-step routes. Prioritize disconnections at the methanamine or methyl groups, leveraging known reactions (e.g., Buchwald-Hartwig amination for N-arylations). Validate feasibility via small-scale trials (<100 mg) before scaling .
Cross-Disciplinary Considerations
Q. How do structural modifications impact the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Introduce deuterium at metabolic soft spots (e.g., benzylic positions) to reduce clearance. Test inhibitory effects using human liver microsomes + LC-MS metabolite profiling. Correlate findings with computational docking to CYP3A4/2D6 active sites .
Q. What in silico tools predict the compound’s permeability across the blood-brain barrier (BBB)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
